molecular formula C28H25N3O2S B2488584 3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-79-8

3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2488584
CAS No.: 2034585-79-8
M. Wt: 467.59
InChI Key: LIJDRWWGUSMCGI-UHFFFAOYSA-N
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Description

3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3). Its design leverages a unique pyrrolopyrimidinone scaffold to achieve high specificity for JAK3 over other JAK family members, which is critical for elucidating the distinct roles of JAK isoforms in cellular signaling . This compound effectively suppresses the JAK-STAT signaling pathway, a cornerstone of cytokine receptor-mediated communication that governs immune cell function, proliferation, and survival. As a key research tool, it is extensively used to investigate the pathophysiology of autoimmune diseases, immune-mediated disorders, and hematological cancers where dysregulated JAK3 signaling is implicated . Its high selectivity profile makes it invaluable for dissecting complex immune responses and for validating JAK3 as a therapeutic target in preclinical models, providing foundational insights for the development of novel immunomodulatory agents. Research with this inhibitor is pivotal for advancing our understanding of T-cell and natural killer cell biology, as JAK3 is predominantly expressed in hematopoietic cells and is essential for signaling through cytokine receptors that utilize the common gamma chain (γc).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-19-10-6-7-14-22(19)18-34-28-30-25-23(20-11-4-3-5-12-20)16-29-26(25)27(32)31(28)17-21-13-8-9-15-24(21)33-2/h3-16,29H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDRWWGUSMCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The compound’s 2-methoxybenzyl and 2-methylbenzylthio groups differentiate it from analogs. For example:

  • 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]-thiazepin-3(2H)-one (Molecules 2003): This analog replaces the benzylthio group with a pyrido-thiazepinone ring and lacks the 7-phenyl substituent.
  • BP 14274 (4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione): Shares the 2-methoxyphenyl group but includes a tetrahydro-pyrrolopyrimidine core instead of a planar pyrrolo[3,2-d]pyrimidinone. The 4-methylbenzyl substituent in BP 14274 may confer different lipophilicity compared to the target compound’s 2-methylbenzylthio group .

Data Table: Key Structural and Hypothetical Properties

Compound Name (Identifier) Molecular Formula Molecular Weight Key Substituents Hypothetical Activity Reference
Target Compound C₃₄H₃₁N₃O₂S 555.70 g/mol 2-Methoxybenzyl, 2-methylbenzylthio, phenyl Kinase inhibition (EGFR/VEGFR2)
2-(4-Methoxyphenyl)pyrrolo[...]thiazepinone C₂₁H₁₇N₃O₂S 395.44 g/mol 4-Methoxyphenyl, thiazepinone Unknown
BP 14274 C₂₃H₂₅N₃O₃ 403.47 g/mol 2-Methoxyphenyl, 4-methylbenzyl Catalog-listed intermediate
EP 2023 Patent Compound 1 C₂₀H₂₀N₄O₃ 376.40 g/mol 1,3-Benzodioxol-5-yl, piperazin-1-yl Kinase inhibition

Research Findings and Hypotheses

  • Electronic Effects: The electron-donating methoxy group in the 2-methoxybenzyl substituent could increase electron density in the core, influencing binding to kinase ATP pockets.
  • Synthetic Challenges : Introducing the 2-methylbenzylthio group may require specialized thiolation reagents (e.g., Lawesson’s reagent) or protecting-group strategies, as described in Molecules 2003 for analogous thioether formations .

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